molecular formula C11H18O4 B8402982 (S)-8,8-dimethyl-6,10-dioxaspiro[4.5]decane-2-carboxylic acid

(S)-8,8-dimethyl-6,10-dioxaspiro[4.5]decane-2-carboxylic acid

Cat. No. B8402982
M. Wt: 214.26 g/mol
InChI Key: KAUAVLRCOZZFLP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05675005

Procedure details

72.8 g (0.70 mole) of 2,2-dimethylpropane-1,3-diol and 12.2 g (0.05 mole) of pyridinium-4-toluenesulphonate are added one after another to 40.0 g (0.28 mole) of methyl 3-oxocyclopentane carboxylate OCCME in 560 ml of absolute toluene. The mixture is boiled for 1.5 hours in a water separator; after 30 minutes the solid is dissolved. Approximately 8 ml of H2O in total are separated out. After cooling, the solution is washed three times using 100 ml of H2O each time, the toluene phase is dried over MgSO4 and evaporated in vacuo. The oily residue is fractionally distilled in vacuo at 0.6 mbar over a metallised pin tube column 20 cm long.
Quantity
72.8 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3][OH:4].[NH+]1C=CC=CC=1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.O=[C:26]1[CH2:30][CH2:29][CH:28]([C:31]([O:33]C)=[O:32])[CH2:27]1.O>C1(C)C=CC=CC=1>[C:31]([CH:28]1[CH2:29][CH2:30][C:26]2([O:6][CH2:5][C:2]([CH3:7])([CH3:1])[CH2:3][O:4]2)[CH2:27]1)([OH:33])=[O:32] |f:1.2|

Inputs

Step One
Name
Quantity
72.8 g
Type
reactant
Smiles
CC(CO)(CO)C
Name
Quantity
12.2 g
Type
reactant
Smiles
[NH+]1=CC=CC=C1.C1(=CC=C(C=C1)S(=O)(=O)[O-])C
Name
Quantity
40 g
Type
reactant
Smiles
O=C1CC(CC1)C(=O)OC
Name
Quantity
560 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
after 30 minutes the solid is dissolved
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Approximately 8 ml of H2O in total are separated out
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the solution is washed three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the toluene phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The oily residue is fractionally distilled in vacuo at 0.6 mbar over a metallised pin tube column 20 cm long

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C1CC2(CC1)OCC(CO2)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05675005

Procedure details

72.8 g (0.70 mole) of 2,2-dimethylpropane-1,3-diol and 12.2 g (0.05 mole) of pyridinium-4-toluenesulphonate are added one after another to 40.0 g (0.28 mole) of methyl 3-oxocyclopentane carboxylate OCCME in 560 ml of absolute toluene. The mixture is boiled for 1.5 hours in a water separator; after 30 minutes the solid is dissolved. Approximately 8 ml of H2O in total are separated out. After cooling, the solution is washed three times using 100 ml of H2O each time, the toluene phase is dried over MgSO4 and evaporated in vacuo. The oily residue is fractionally distilled in vacuo at 0.6 mbar over a metallised pin tube column 20 cm long.
Quantity
72.8 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3][OH:4].[NH+]1C=CC=CC=1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.O=[C:26]1[CH2:30][CH2:29][CH:28]([C:31]([O:33]C)=[O:32])[CH2:27]1.O>C1(C)C=CC=CC=1>[C:31]([CH:28]1[CH2:29][CH2:30][C:26]2([O:6][CH2:5][C:2]([CH3:7])([CH3:1])[CH2:3][O:4]2)[CH2:27]1)([OH:33])=[O:32] |f:1.2|

Inputs

Step One
Name
Quantity
72.8 g
Type
reactant
Smiles
CC(CO)(CO)C
Name
Quantity
12.2 g
Type
reactant
Smiles
[NH+]1=CC=CC=C1.C1(=CC=C(C=C1)S(=O)(=O)[O-])C
Name
Quantity
40 g
Type
reactant
Smiles
O=C1CC(CC1)C(=O)OC
Name
Quantity
560 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
after 30 minutes the solid is dissolved
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Approximately 8 ml of H2O in total are separated out
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the solution is washed three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the toluene phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The oily residue is fractionally distilled in vacuo at 0.6 mbar over a metallised pin tube column 20 cm long

Outcomes

Product
Name
Type
Smiles
C(=O)(O)C1CC2(CC1)OCC(CO2)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.